molecular formula C5H6N4O2S B601288 Cefdinir-Verunreinigung A CAS No. 1450758-21-0

Cefdinir-Verunreinigung A

Katalognummer: B601288
CAS-Nummer: 1450758-21-0
Molekulargewicht: 186.19
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefdinir Impurity A is a byproduct found in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir, known chemically as 7-[2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid, is used to treat a variety of bacterial infections. Impurities such as Cefdinir Impurity A are typically formed during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product .

Wissenschaftliche Forschungsanwendungen

Preparation Methods

The preparation of cefdinir impurity A has been documented in several studies. Notably, a patent describes a method involving the reaction of cefdinir active new ester with ammonia water under mild conditions. This method yields cefdinir impurity A with a purity exceeding 95% and is suitable for laboratory-scale production .

Key Steps in Preparation:

  • Dissolve cefdinir active new ester in tetrahydrofuran.
  • Slowly add ammonia water while controlling temperature.
  • Use techniques such as rotary evaporation and HPLC for purification.

Characterization of Cefdinir Impurity A

Characterization techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to analyze cefdinir impurity A. These methods help identify structural features and quantify the impurity levels, which are essential for quality control in pharmaceutical formulations .

Safety and Toxicological Concerns

Cefdinir impurity A has been noted for its potential toxicological effects, including carcinogenicity and teratogenicity. The presence of such impurities can lead to adverse reactions in patients, necessitating rigorous testing and monitoring during drug development .

Toxicological Findings:

  • Some impurities have been linked to serious health risks.
  • Regulatory guidelines emphasize the need for stringent quality control measures.

Research Applications

Research on cefdinir impurity A focuses on several key areas:

  • Quality Control : Establishing standards for acceptable levels of impurities in cefdinir products is vital for ensuring patient safety.
  • Stability Studies : Investigating how environmental factors affect the stability of cefdinir and its impurities helps in formulating stable drugs .
  • Pharmacological Studies : Understanding the pharmacological impact of impurities can inform better drug design and formulation strategies.

Wirkmechanismus

Target of Action

Cefdinir Impurity A, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .

Mode of Action

The interaction of Cefdinir Impurity A with its targets leads to significant changes in the bacterial cell. By binding to the penicillin-binding proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to the weakening of the bacterial cell wall .

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of the bacterial cell wall. The disruption in the peptidoglycan layer of the cell wall caused by Cefdinir Impurity A affects the integrity of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, thereby helping in the treatment of bacterial infections .

Pharmacokinetics

The mean plasma elimination half-life of Cefdinir Impurity A is approximately 1.7 (±0.6) hours . The bioavailability of Cefdinir Impurity A is dose-dependent, with maximal plasma concentrations occurring 2 to 4 hours post-dose .

Result of Action

The primary result of the action of Cefdinir Impurity A is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, it causes cell lysis, leading to the death of the bacteria . This makes it effective against a variety of bacterial infections.

Action Environment

The action, efficacy, and stability of Cefdinir Impurity A can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of Cefdinir Impurity A . Furthermore, the presence of beta-lactamase enzymes in the environment can impact the effectiveness of Cefdinir Impurity A, as these enzymes can inactivate cephalosporins . Cefdinir impurity a is effective against organisms that produce beta-lactamase enzymes due to its chemical structure .

Biochemische Analyse

Biochemical Properties

Cefdinir Impurity A, like Cefdinir, may interact with various enzymes and proteins in bacterial cells. It is known that Cefdinir works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the synthesis of the cell wall and leading to cell death

Cellular Effects

The cellular effects of Cefdinir Impurity A are not well-studied. Considering its structural similarity to Cefdinir, it might influence cell function in a similar manner. Cefdinir is known to interfere with cell wall synthesis in bacteria, which can affect various cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of Cefdinir Impurity A is not well-defined. Cefdinir, the parent compound, exerts its effects at the molecular level by binding to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in cell lysis and death. It’s plausible that Cefdinir Impurity A might have a similar mechanism of action.

Temporal Effects in Laboratory Settings

One study reported that Cefdinir showed hepatotoxicity over time in a patient, suggesting that its impurities, including Cefdinir Impurity A, might also have time-dependent effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Cefdinir Impurity A in animal models. Cefdinir has shown efficacy in several animal models of infection, including pneumonia caused by Haemophilus influenzae or penicillin-susceptible strains of Streptococcus pneumoniae and subcutaneous abscesses induced by Staphylococcus aureus .

Metabolic Pathways

Cefdinir is known to be stable to hydrolysis by commonly occurring plasmid-mediated β-lactamases , suggesting that Cefdinir Impurity A might also be involved in similar metabolic pathways.

Transport and Distribution

Cefdinir is known to distribute into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear) , suggesting that Cefdinir Impurity A might have a similar distribution pattern.

Vorbereitungsmethoden

The preparation of Cefdinir Impurity A involves specific synthetic routes and reaction conditions. One common method includes the reaction of Cefdinir with triethylamine in acetonitrile at room temperature. The reaction is typically carried out for several hours, followed by separation and purification processes to isolate the impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the impurity is present at acceptable levels .

Analyse Chemischer Reaktionen

Cefdinir Impurity A undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

Cefdinir Impurity A can be compared with other related compounds, such as:

Biologische Aktivität

Cefdinir Impurity A is a significant compound associated with the broader spectrum cephalosporin antibiotic, cefdinir. Understanding its biological activity is essential for assessing both the efficacy and safety of cefdinir as a therapeutic agent. This article explores the biological activity, mechanisms of action, pharmacokinetics, and research findings related to Cefdinir Impurity A.

Overview of Cefdinir and Its Impurities

Cefdinir is an advanced-generation, broad-spectrum oral cephalosporin antibiotic approved for treating various bacterial infections, including community-acquired pneumonia and skin infections. It has demonstrated effectiveness against gram-positive and gram-negative bacteria, including Streptococcus pneumoniae and Staphylococcus aureus . However, impurities such as Cefdinir Impurity A can impact the drug's safety profile.

Cefdinir Impurity A primarily targets penicillin-binding proteins (PBPs) located in the bacterial cell wall. By binding to these proteins, it inhibits the final transpeptidation step in peptidoglycan synthesis, leading to significant alterations in the bacterial cell structure. This disruption ultimately results in cell lysis and death of susceptible bacteria .

Pharmacokinetics

The pharmacokinetic profile of Cefdinir Impurity A indicates a mean plasma elimination half-life of approximately 1.7 hours . This rapid clearance suggests that while the compound may have some biological activity, it is likely to be short-lived in systemic circulation .

Impurities in Cefdinir

Research has identified multiple impurities within cefdinir formulations. A study reported three unknown impurities detected at levels below 0.2%, which were characterized through high-performance liquid chromatography (HPLC) and spectral data analysis . The structural elucidation revealed that these impurities could potentially affect the overall efficacy and safety of cefdinir.

Toxicological Studies

Toxicological assessments have raised concerns regarding the potential adverse effects of cefdinir impurities. Some studies suggest that certain impurities may exhibit carcinogenic or teratogenic properties, thereby posing risks to patients . Monitoring these impurities is crucial during drug development to ensure patient safety.

Data Summary

The following table summarizes key findings related to Cefdinir Impurity A:

Characteristic Details
Primary Target Penicillin-binding proteins (PBPs)
Mechanism of Action Inhibition of peptidoglycan synthesis
Half-Life Approximately 1.7 hours
Potential Risks Carcinogenicity and teratogenicity
Acceptable Limit in Drug Sum of four isomers should not exceed 3.3%

Eigenschaften

CAS-Nummer

1450758-21-0

Molekularformel

C5H6N4O2S

Molekulargewicht

186.19

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide;  Cefdinir Impurity A

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is Cefdinir Impurity A and what is its significance?

A1: Cefdinir Impurity A refers to a mixture of four isomers identified as cefdinir open ring lactones a, b, c, and d. [] This impurity is found in Cefdinir, a semi-synthetic, broad-spectrum cephalosporin antibiotic. [] Monitoring impurities like Cefdinir Impurity A is crucial during drug development and manufacturing to ensure the safety and efficacy of the final product. The research paper provides a detailed analysis of Cefdinir and its related impurities, including their relative retention times and acceptable thresholds according to regulatory standards. []

Q2: What is the acceptable limit for Cefdinir Impurity A in Cefdinir drug substance?

A2: The sum of the four isomers that constitute Cefdinir Impurity A should not exceed 3.3%. [] This limit ensures that the impurity levels remain within acceptable ranges, minimizing the risk of potential adverse effects and maintaining the drug's quality and effectiveness. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.